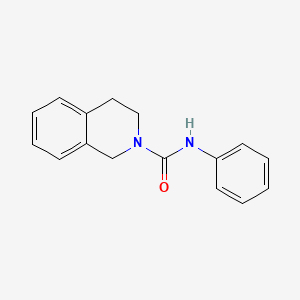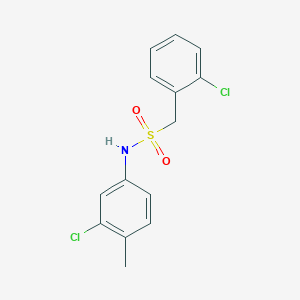
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide, also known as CMMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound in the study of various diseases such as arthritis, fever, and pain. N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which makes it useful in the treatment of glaucoma.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the production of aqueous humor in the eye. This inhibition results in a decrease in intraocular pressure, making it useful in the treatment of glaucoma.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of carbonic anhydrase, resulting in a decrease in intraocular pressure. These effects make N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide a useful compound in the study of various diseases and conditions.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its unique properties, which make it useful in the study of various diseases and conditions. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in scientific research. One direction is the study of its potential use in the treatment of glaucoma. Another direction is the study of its anti-inflammatory, analgesic, and antipyretic effects in the treatment of various diseases and conditions. Additionally, further research can be done to better understand the mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. With further research, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has the potential to be a useful compound in the treatment of various diseases and conditions.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 3-chloro-4-methylphenylamine with 2-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide as a white solid with a high yield. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-6-7-12(8-14(10)16)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPADAVWOALNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

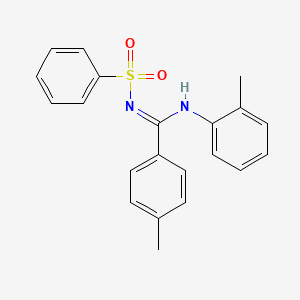
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)
![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
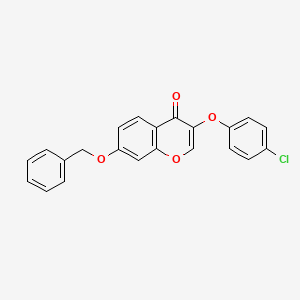
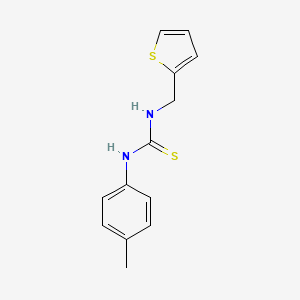
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)
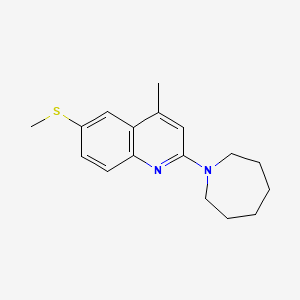

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
